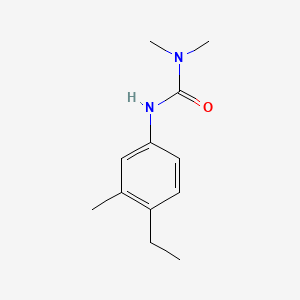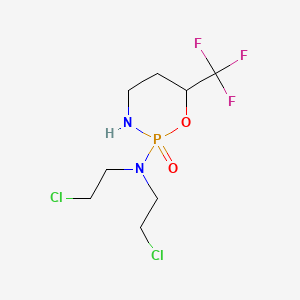
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with bis(2-chloroethyl)amine in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include active metabolites like 4-hydroxycyclophosphamide and carboxyphosphamide, which are crucial for the compound’s therapeutic effects .
Applications De Recherche Scientifique
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects by cross-linking DNA, leading to strand breakage and inhibition of DNA replication. This action is facilitated by its active metabolites, which form covalent bonds with DNA. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking activity.
Melphalan: A related compound used in cancer treatment with a different spectrum of activity.
Uniqueness
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific activation pathway and the formation of distinct active metabolites. This results in a different therapeutic profile and side effect spectrum compared to other similar compounds .
Propriétés
Numéro CAS |
57165-71-6 |
|---|---|
Formule moléculaire |
C8H14Cl2F3N2O2P |
Poids moléculaire |
329.08 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-oxo-6-(trifluoromethyl)-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H14Cl2F3N2O2P/c9-2-5-15(6-3-10)18(16)14-4-1-7(17-18)8(11,12)13/h7H,1-6H2,(H,14,16) |
Clé InChI |
KJCIGHRTQNBIGS-UHFFFAOYSA-N |
SMILES canonique |
C1CNP(=O)(OC1C(F)(F)F)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


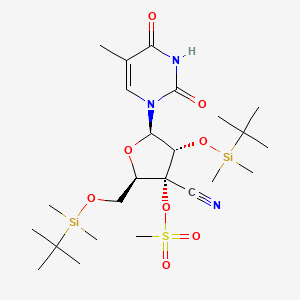
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
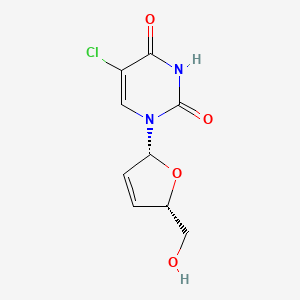
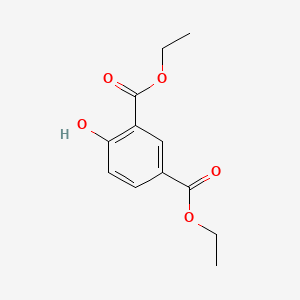
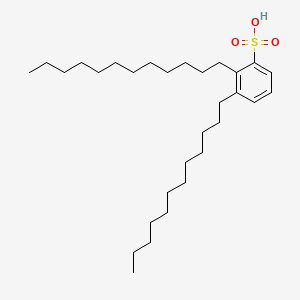

![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
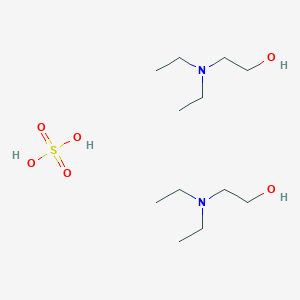
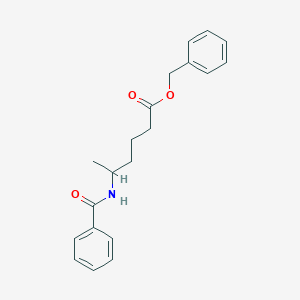

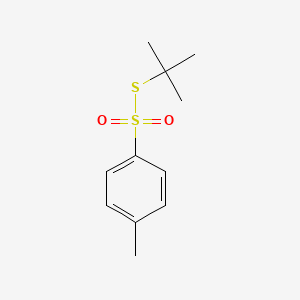

![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
